2-(2-Chloropyridin-3-yl)propan-2-ol

Description

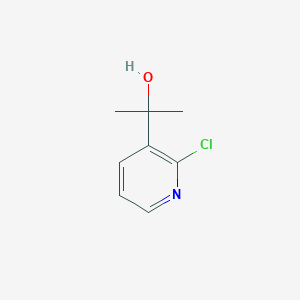

2-(2-Chloropyridin-3-yl)propan-2-ol is a pyridine derivative featuring a chlorine atom at the 2-position and a secondary alcohol (propan-2-ol) group at the 3-position of the pyridine ring. The chlorine substituent acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the bulky secondary alcohol contributes to steric effects and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(2-chloropyridin-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 |

InChI Key |

WVPQLRNAQVXWAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following pyridine derivatives share structural motifs with 2-(2-Chloropyridin-3-yl)propan-2-ol but differ in substituent type, position, or alcohol configuration:

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

- Substituents : Chlorine at position 2, methyl at position 5, propargyl alcohol (prop-2-yn-1-ol) at position 3.

- Key Differences : The propargyl group introduces a rigid triple bond and a primary alcohol, contrasting with the target compound’s secondary alcohol. The methyl group adds hydrophobicity .

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

- Substituents : Chlorine at position 2, fluorine at position 5, propan-1-ol at position 3.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Substituents : Methoxy groups at positions 5 and 6, propargyl alcohol at position 2.

- Key Differences : Electron-donating methoxy groups increase pyridine ring electron density, while the propargyl alcohol’s rigidity affects molecular packing .

2-(2-Hydroxyethoxy)pyridin-3-ol

- Substituents : Hydroxyethoxy group at position 2, hydroxyl at position 3.

Physicochemical Properties

| Property | This compound | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | 2-(2-Hydroxyethoxy)pyridin-3-ol |

|---|---|---|---|---|---|

| Alcohol Type | Secondary | Primary (propargyl) | Primary | Primary (propargyl) | Diol |

| Electron Effects | Strong withdrawal (Cl) | Moderate withdrawal (Cl, Me) | Strong withdrawal (Cl, F) | Donation (MeO) | Mixed (OCH2CH2OH, OH) |

| Hydrogen Bonding | Moderate (secondary OH) | Weak (primary OH) | Moderate (primary OH) | Weak (primary OH) | Strong (dual OH) |

| Solubility (Polarity) | Moderate | Low (methyl group) | High (F, primary OH) | Moderate (MeO) | Very High |

Crystallographic and Conformational Analysis

- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide ():

- Dihedral angle between aromatic rings: 8.42° , stabilized by N–H···O hydrogen bonds forming C(4) chains.

- Contrast: The target compound lacks the oxazole ring, likely resulting in greater conformational flexibility and distinct packing patterns. Secondary alcohols may form weaker hydrogen bonds compared to the oxazole’s carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.